![molecular formula C8H7ClIN3 B15203328 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15203328.png)
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is an organic compound characterized by the presence of chlorine and iodine as halogen functional groups, along with a pyrazolo[1,5-a]pyrimidine ring structure. This compound is of interest due to its potential biological activity and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the halogenation of a pyrazolo[1,5-a]pyrimidine precursor. One common method is to dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and add N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight. The product is isolated by adding a saturated solution of sodium thiosulfate, filtering, washing with water, and drying under vacuum .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its bioactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s halogen functional groups and pyrazolo[1,5-a]pyrimidine ring structure allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
- 3-Fluoro-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C8H7ClIN3 |
|---|---|
Molecular Weight |
307.52 g/mol |
IUPAC Name |
7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H7ClIN3/c1-4-3-6(9)13-8(11-4)7(10)5(2)12-13/h3H,1-2H3 |
InChI Key |
WRPFLOPURFJHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B15203255.png)
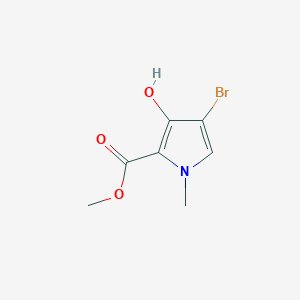
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide](/img/structure/B15203264.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B15203270.png)



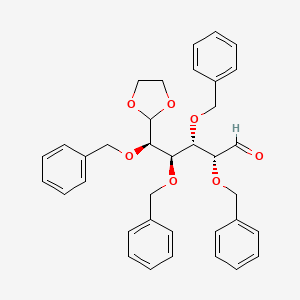
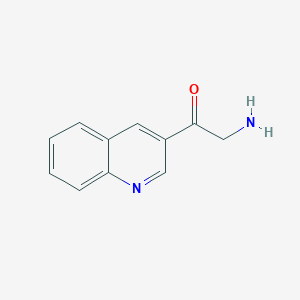
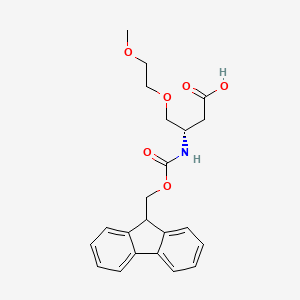
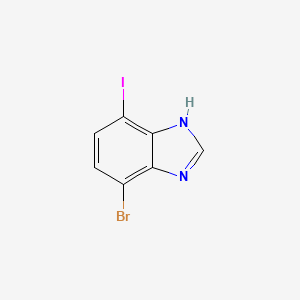

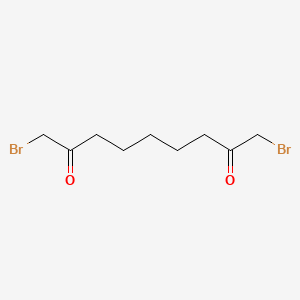
![4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15203359.png)
